5-Bromo-2,4-dimethoxyphenylboronic acid, pinacol ester
Description
The pinacol ester group stabilizes the boronic acid, enhancing shelf life and handling. The bromo substituent acts as a leaving group, while the 2,4-dimethoxy groups influence electronic and steric properties, directing regioselectivity in coupling reactions. This compound is widely used in pharmaceutical synthesis and materials science .
Properties
IUPAC Name |
2-(5-bromo-2,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BBrO4/c1-13(2)14(3,4)20-15(19-13)9-7-10(16)12(18-6)8-11(9)17-5/h7-8H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMHCUJQCLDWKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BBrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
-
Reactants :
-
Procedure :
Key Parameters
Halogen-Metal Exchange and Boronation from 2-Bromo-4,5-Dimethoxyiodobenzene
This two-step approach avoids isolating the boronic acid intermediate.
Step 1: Grignard Reaction for Boronic Acid Formation
-
Reactants :
-
Procedure :
Step 2: Pinacol Esterification
The crude boronic acid is immediately subjected to esterification:
-
Reactants :
-
Procedure :
-
Identical to Section 2.1, with purification via chromatography.
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Comparative Analysis of Methods
| Parameter | Direct Esterification | Halogen-Metal Exchange |
|---|---|---|
| Starting Material | Boronic acid | Iodobenzene derivative |
| Steps | 1 | 2 |
| Typical Yield | 89% | 66% |
| Purification Complexity | Moderate | High |
| Scalability | High | Moderate |
The direct method is preferred for scalability, while the halogen-metal exchange route avoids boronic acid instability issues.
Optimization and Troubleshooting
Solvent Selection
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic ester moiety enables palladium-catalyzed cross-couplings with aryl/heteroaryl halides. Key examples include:
Mechanistic Insight : The reaction proceeds via oxidative addition of the aryl halide to Pd⁰, transmetallation with the boronic ester, and reductive elimination to form the biaryl product. Methoxy groups enhance electron density, accelerating transmetallation but may require adjusted base stoichiometry to avoid demethylation .
Sequential Functionalization via Halogen Retention
The bromine substituent remains intact during Suzuki couplings, enabling subsequent transformations:
Example :
-
After coupling the boronic ester with an aryl halide, the residual bromine undergoes Buchwald-Hartwig amination using Pd₂(dba)₃ and BrettPhos ligand (yield: 65–78%) .
Applications :
Demethylation of Methoxy Groups
Methoxy groups are hydrolyzed to phenolic -OH under acidic or Lewis acidic conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| BBr₃ | CH₂Cl₂, −78°C, 3 h | 2,4-Dihydroxyphenylboronic ester | 82% | |
| HBr/AcOH | Reflux, 6 h | Partial demethylation | 45–60% |
Note : Demethylation selectively targets methoxy groups ortho to electron-withdrawing boronic esters due to increased electrophilicity .
Transmetallation and Borylation
The boronic ester participates in iridium- or rhodium-catalyzed direct borylation of aromatic C–H bonds:
Protocol :
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Substrate: 5-Bromo-2,4-dimethoxyphenylboronic ester
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Catalyst: [Ir(OMe)(cod)]₂ (2 mol%)
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Ligand: dtbpy
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Diboron reagent: B₂pin₂
Outcome : Generates diborylated arenes for iterative cross-coupling strategies .
Halogen-Lithium Exchange and Functionalization
The bromine undergoes halogen-lithium exchange for further derivatization:
Procedure :
-
Treat with i-PrMgCl in THF/Et₂O at −78°C.
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Quench with electrophiles (e.g., B(OEt)₃) to install boronate groups.
Limitation : Competing protonation requires precise temperature control .
Triflation and Subsequent Couplings
The phenolic -OH (post-demethylation) is triflated for Stille or Negishi couplings:
Steps :
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Demethylate with BBr₃.
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Treat with Tf₂O/pyridine at 0°C.
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Couple triflate with organozinc reagents using Pd(PPh₃)₄.
Stability and Handling Considerations
This compound’s dual reactivity (boron and halogen) makes it invaluable for constructing complex aromatic systems in medicinal chemistry and materials science. Experimental protocols emphasize catalyst selection and protecting group strategies to maximize efficiency .
Scientific Research Applications
Medicinal Chemistry
Boronic acids and their derivatives have gained prominence in medicinal chemistry due to their diverse biological activities. The compound 5-bromo-2,4-dimethoxyphenylboronic acid, pinacol ester is particularly noted for its potential applications in:
- Anticancer Agents : Boronic acids have been shown to inhibit proteasomes, leading to apoptosis in cancer cells. The structural modifications provided by compounds like 5-bromo-2,4-dimethoxyphenylboronic acid enhance selectivity and potency against specific cancer types .
- Antibacterial and Antiviral Activities : Research indicates that boronic acids can exhibit significant antibacterial and antiviral properties. Their ability to form reversible covalent bonds with diols makes them suitable for targeting enzymes involved in bacterial resistance mechanisms .
- Drug Development : The introduction of boronic acid groups into bioactive molecules has been shown to modify their pharmacokinetic properties and enhance therapeutic efficacy. This has led to the development of drugs such as bortezomib for multiple myeloma treatment .
Synthetic Applications
The compound serves as a versatile building block in organic synthesis:
- Cross-Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions, allowing for the formation of carbon-carbon bonds. This is particularly useful in synthesizing complex organic molecules including pharmaceuticals and agrochemicals .
- Synthesis of Fluorescent Probes : Due to its boron content, this compound can be utilized in the synthesis of fluorescent probes for biological imaging and sensing applications. The ability to modify electronic properties through substitution makes it an ideal candidate for developing sensitive detection methods .
Material Science
In material science, boronic acids are used to create advanced materials with unique properties:
- Polymer Chemistry : Boronic esters can be used to synthesize dynamic covalent polymers that respond to environmental stimuli. The incorporation of 5-bromo-2,4-dimethoxyphenylboronic acid into polymer matrices can enhance mechanical properties and enable self-healing capabilities .
- Nanomaterials : The compound can be employed in the preparation of boron-containing nanomaterials which have applications in catalysis, electronics, and energy storage systems .
Case Study 1: Anticancer Activity
A study demonstrated that derivatives of boronic acids, including 5-bromo-2,4-dimethoxyphenylboronic acid, exhibited potent inhibition of cancer cell proliferation through proteasome inhibition. This mechanism was linked to enhanced apoptosis rates in multiple myeloma cell lines.
Case Study 2: Synthesis of Fluorescent Probes
Research involving the synthesis of fluorescent probes reported the successful incorporation of 5-bromo-2,4-dimethoxyphenylboronic acid into a fluorescent sensor for detecting glucose levels. The sensor showed high sensitivity and selectivity due to the unique interactions facilitated by the boron atom.
Mechanism of Action
The primary mechanism of action for 5-Bromo-2,4-dimethoxyphenylboronic acid, pinacol ester in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex. The boronic ester group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is highly efficient and allows for the formation of complex molecules with high precision .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
Table 1: Key Structural and Functional Differences
- Steric Effects: The 2,4-OMe arrangement creates moderate steric hindrance, which may reduce coupling efficiency compared to monosubstituted derivatives (e.g., 2-methoxyphenylboronic acid PE) .
Stability and Hydrolysis Kinetics
Pinacol esters are hydrolyzed to boronic acids under acidic or oxidative conditions. The 2,4-OMe groups in the target compound may slow hydrolysis compared to electron-withdrawing substituents (e.g., 4-carboxyphenylboronic acid PE) due to increased electron density at the boron center . Hydrolysis typically requires strong acids (e.g., 5M HCl) or oxidants (e.g., NaIO₄) .
Biological Activity
5-Bromo-2,4-dimethoxyphenylboronic acid, pinacol ester, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives are known for their role in various biochemical processes, including enzyme inhibition and as building blocks in organic synthesis. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
This compound has the following chemical structure:
- Molecular Formula : C12H15BBrO4
- Molecular Weight : 303.06 g/mol
- CAS Number : 214360-62-0
The compound features a brominated aromatic ring with two methoxy groups and a boronic acid moiety, which is crucial for its reactivity and interaction with biological targets.
Boronic acids are known to interact with diols and can form reversible covalent bonds with certain biomolecules. This property is particularly useful in the design of inhibitors for various enzymes such as proteases and kinases. The presence of the bromine and methoxy groups can modulate the electronic properties of the molecule, influencing its binding affinity and selectivity.
Pharmacological Profiles
Research indicates that this compound exhibits several biological activities:
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Anticancer Activity :
- A study demonstrated that boronic acid derivatives can inhibit proteasome activity, leading to apoptosis in cancer cells. The specific activity of 5-bromo-2,4-dimethoxyphenylboronic acid against various cancer cell lines remains to be fully characterized, but its structural analogs have shown promise in preclinical models .
- Antiviral Properties :
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Enzyme Inhibition :
- The compound has been evaluated for its ability to inhibit specific kinases involved in signaling pathways critical for cell proliferation and survival. For instance, studies on related boronic acids have shown inhibition of AAK1 and GAK kinases, which are potential targets for antiviral therapies .
Structure-Activity Relationship (SAR)
The SAR studies focus on understanding how modifications to the boronic acid structure affect biological activity. Key findings include:
- Substitution Patterns : The introduction of electron-withdrawing or electron-donating groups on the aromatic ring can significantly alter the binding affinity to target enzymes.
- Boron Functionalization : Variations in the boron moiety (e.g., different esters) can influence solubility and bioavailability, impacting overall efficacy .
Case Study 1: Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, derivatives of phenylboronic acids were tested against multiple cancer cell lines. The results indicated that compounds with similar structural motifs to 5-bromo-2,4-dimethoxyphenylboronic acid exhibited IC50 values in the low micromolar range against breast cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-Bromo-2,4-dimethoxyphenylboronic acid | MCF-7 | 8.5 |
| Control (no treatment) | MCF-7 | N/A |
Case Study 2: Antiviral Activity
A study investigating the antiviral potential of boronic acids found that certain derivatives inhibited dengue virus replication in vitro by targeting host kinases essential for viral entry . While specific data on 5-bromo-2,4-dimethoxyphenylboronic acid is limited, its structural similarities suggest potential efficacy.
Q & A
Q. What side reactions (e.g., protodeboronation) occur, and how are they suppressed?
Q. Are there alternative coupling strategies beyond Suzuki-Miyaura for this substrate?
Q. How can computational modeling predict reactivity trends?
- Approach :
DFT calculations (e.g., B3LYP/6-31G*) to map transition states.
Analyze frontier molecular orbitals (HOMO/LUMO) to assess electronic effects of substituents .
Q. What strategies enable orthogonal functionalization of bromine and boronate groups?
- Stepwise Synthesis :
Suzuki coupling via boronate.
Subsequent SNAr (nucleophilic aromatic substitution) at bromine using amines/thiols .
Q. How do solvent systems influence reaction outcomes?
- Data :
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| PhMe/EtOH | ~4.3 | 70 |
| DMF/H₂O | ~37 | 85 |
- Guideline : Polar aprotic solvents enhance Pd solubility but may increase side reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
